

The Environmental Journey of 4-Nitropyrene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitropyrene

Cat. No.: B1202641

[Get Quote](#)

An in-depth examination of the environmental fate, transport, and metabolic pathways of the genotoxic pollutant **4-Nitropyrene**.

Introduction

4-Nitropyrene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily found in the particulate emissions from diesel engines.^{[1][2]} While not produced for commercial applications beyond research purposes, its presence in the environment is of significant concern due to its classification as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.^{[1][3][4]} This technical guide provides a comprehensive overview of the environmental fate and transport of **4-nitropyrene**, detailing its physical and chemical properties, degradation pathways, mobility in various environmental compartments, and the experimental methodologies used for its study.

Data Presentation: Core Properties and Environmental Concentrations

A compound's behavior in the environment is fundamentally governed by its physical and chemical properties. The following tables summarize key quantitative data for **4-nitropyrene**.

Table 1: Physical and Chemical Properties of **4-Nitropyrene**

Property	Value	Unit	Reference
Molecular Formula	C ₁₆ H ₉ NO ₂	-	[1] [2] [5]
Molecular Weight	247.25	g/mol	[1] [2] [6]
Melting Point	190 - 197.5	°C	[1]
Boiling Point	472	°C	[1]
Vapour Pressure	4.4 x 10 ⁻⁶ (at 25 °C)	Pa	[1]
Water Solubility (log ₁₀ WS)	-6.95	mol/L	[6]
Octanol/Water			
Partition Coefficient (logP _{o/w})	4.492	-	[6]
Henry's Law Constant	2.5 x 10 ⁻⁸	atm·m ³ /mol	[2]
Organic Carbon-Water			
Partition Coefficient (Koc)	86,000 (estimated)	L/kg	[2]
Bioconcentration Factor (BCF)	630 (estimated)	-	[2]

Table 2: Reported Environmental Concentrations of **4-Nitropyrene**

Sample Type	Location	Concentration	Unit	Reference
Airborne Particulate Matter (SRM 1649a)	Washington, DC, USA	5.5 ± 0.6	ng/g	[1]
Airborne Particulate Matter (SRM 1648a)	-	6.0 ± 0.9	ng/g	[1]
Urban Air	Marseille, France	0.7 - 2.6 (Median: 1.4)	pg/m ³	[1]
Suburban Air	Marseille, France	0.1 - 1.2 (Median: 0.6)	pg/m ³	[1]
Rural Air	Marseille, France	< 0.1	pg/m ³	[1]
Precipitation Water	Kanazawa, Japan	0.030	pmol/L	[1]
Airborne Particulates	Kanazawa, Japan	2 - 1400	ng/g	[1]

Environmental Fate and Transport

The environmental fate of **4-nitropyrene** describes the chemical and biological transformations it undergoes, while its transport refers to its movement through different environmental media.

Atmospheric Fate

Due to its very low vapor pressure, **4-nitropyrene** exists almost exclusively in the particulate phase in the atmosphere.[\[2\]](#) Its primary source is direct emission from combustion sources, particularly diesel exhaust.[\[1\]](#)[\[2\]](#) While photochemical formation in the atmosphere is considered a possibility, it is thought to be a very slow process.[\[1\]](#) Transport in the atmosphere is therefore tied to the movement of particulate matter, and removal occurs via wet or dry deposition.[\[2\]](#)

Aquatic Fate

If released into water, **4-nitropyrene** is expected to adsorb strongly to suspended solids and sediment, a behavior predicted by its high estimated Koc value.^[2] Its low water solubility and low Henry's Law constant indicate that volatilization from water surfaces is not a significant fate process.^[2] Hydrolysis is also not expected to be an important environmental fate process as the molecule lacks functional groups that hydrolyze under typical environmental conditions.^[2]

Terrestrial Fate

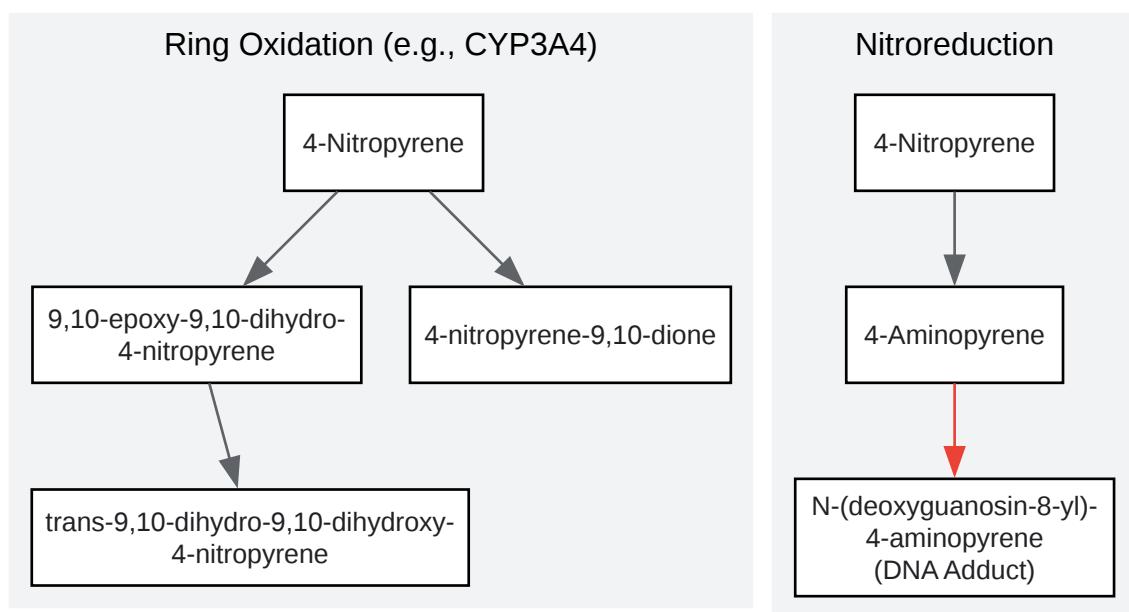
In the soil compartment, **4-nitropyrene** is expected to have no mobility based on its high estimated Koc.^[2] It will bind tightly to soil organic matter.^{[7][8][9]} Volatilization from moist or dry soil surfaces is not an important process.^[2] The primary degradation pathway in soil is expected to be microbial action, although this can be a slow process.

Degradation Pathways

Abiotic Degradation:

- Photodegradation: **4-nitropyrene** contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.^[2] Laser photolysis studies have shown it can produce a low-lying triplet state and a long-lived pyrenoxy radical.^[10]
- Hydrolysis: **4-nitropyrene** is not expected to undergo hydrolysis in the environment.^[2]

Biotic Degradation: **4-nitropyrene** is metabolized in vivo through two main pathways: nitroreduction and ring oxidation.^{[1][2]}


- Nitroreduction: The nitro group is reduced to form 4-aminopyrene. This pathway is considered crucial for its genotoxicity, leading to the formation of DNA adducts like N-(deoxyguanosin-8-yl)-4-aminopyrene.^[1]
- Ring Oxidation: Cytochrome P450 enzymes, particularly CYP3A4 in human liver microsomes, metabolize **4-nitropyrene** to various ring-oxidized products.^[1] Key metabolites include **4-nitropyrene**-9,10-dione, 9,10-epoxy-9,10-dihydro-**4-nitropyrene**, trans-9,10-dihydro-9,10-dihydroxy-**4-nitropyrene**, and 9(10)-hydroxy-**4-nitropyrene**.^{[1][2]}

- Combined Pathways: A combination of both pathways can occur, leading to metabolites such as 9(10)-hydroxy-4-(acetylamino)pyrene, which can be further conjugated with sulfates and glucuronides for excretion.[1][2]

Bioaccumulation

An estimated Bioconcentration Factor (BCF) of 630 suggests a high potential for bioconcentration in aquatic organisms, provided the compound is not metabolized by the organism.[2]

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-Nitropyrene | C16H9NO2 | CID 62134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-NITROPYRENE | 57835-92-4 [chemicalbook.com]
- 4. 4-Nitropyrene - OEHHA [oehha.ca.gov]
- 5. GSRS [precision.fda.gov]
- 6. Pyrene, 4-nitro- (CAS 57835-92-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. departments.agri.huji.ac.il [departments.agri.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Sorption and displacement of pyrene in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Environmental Journey of 4-Nitropyrene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202641#environmental-fate-and-transport-of-4-nitropyrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com